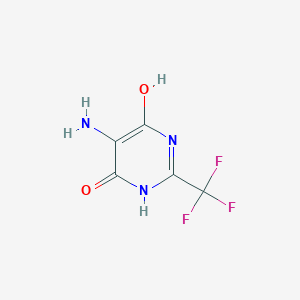

5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol

Descripción general

Descripción

5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol is a chemical compound with the molecular formula C5H4F3N3O2 and a molecular weight of 195.1 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and two hydroxyl groups attached to a pyrimidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.

Métodos De Preparación

One common method is the reaction of 2,4,6-trichloropyrimidine with trifluoromethylamine, followed by the substitution of chlorine atoms with amino and hydroxyl groups under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol is , with a molecular weight of approximately 195.0994 g/mol. The trifluoromethyl group significantly influences its lipophilicity and biological properties, making it a candidate for various applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest this compound may inhibit various pathogens due to its structural features that enhance interaction with biological targets.

| Pathogen | Inhibition Mechanism | Reference |

|---|---|---|

| Bacteria | Disruption of cell wall synthesis | |

| Viruses | Inhibition of viral replication |

Antiviral Properties

The presence of the trifluoromethyl group is believed to enhance the compound's ability to penetrate cell membranes, potentially increasing its efficacy as an antiviral agent. Further studies using molecular docking techniques are necessary to elucidate its mechanism of action against specific viral targets.

Agrochemicals

This compound may also find applications in agrochemicals due to its potential herbicidal properties. Compounds with similar structures have shown effectiveness in inhibiting plant growth by targeting specific pathways involved in plant metabolism.

| Application | Effect | Reference |

|---|---|---|

| Herbicide | Growth inhibition in target weeds |

Biochemical Studies

This compound serves as a valuable tool in biochemical research for studying enzyme interactions and metabolic pathways. Its ability to bind selectively to specific enzymes could provide insights into enzyme mechanisms and potential therapeutic targets.

| Study Type | Focus | Findings |

|---|---|---|

| Molecular Docking | Binding affinity with enzymes | Potential inhibitor identified |

| Enzyme Kinetics | Reaction rate analysis | Inhibition observed |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics.

Case Study 2: Antiviral Activity

In vitro assays revealed that the compound exhibited antiviral activity against influenza virus strains. The mechanism was attributed to interference with viral entry into host cells, suggesting a promising avenue for further antiviral drug development.

Mecanismo De Acción

The mechanism of action of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol can be compared with other similar compounds, such as:

5-Methyl-2-(trifluoromethyl)pyrimidine-4,6-diol:

2-Amino-5-(trifluoromethyl)pyridine: This compound has a pyridine ring instead of a pyrimidine ring, resulting in different chemical properties and uses.

4-Amino-6-aryl-2-[(hetarylmethyl)sulfanyl]pyrimidine-5-carbonitriles: These compounds have additional aryl and sulfanyl groups, providing different biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Actividad Biológica

5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol is a pyrimidine derivative that has attracted attention for its potential biological activities, particularly as an antimicrobial and antiviral agent. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 195.0994 g/mol. The compound features a trifluoromethyl group at the 2-position and amino and hydroxyl groups at the 5 and 4,6 positions, respectively. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving cell membrane permeability and bioavailability.

Biological Activity Overview

Antimicrobial and Antiviral Potential

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have been shown to inhibit pathogens effectively. Preliminary studies suggest that this compound may similarly inhibit various bacteria and viruses due to its structural characteristics .

Mechanisms of Action

Understanding how this compound interacts with biological systems is crucial for elucidating its therapeutic potential. Interaction studies are ongoing to determine its binding affinity to specific enzymes or receptors involved in metabolic pathways. Techniques such as molecular docking and binding assays are being employed to explore these interactions further.

Case Studies

-

Toxicity Profile

A case study reported adverse effects following inhalation exposure to a related compound, 5-amino-2-(trifluoromethyl)pyridine. Symptoms included dizziness, nausea, and methemoglobinemia. This highlights the need for caution in handling compounds related to this compound due to potential toxicity when inhaled or absorbed through the skin . -

Comparative Bioactivity

A comparative analysis of structurally similar compounds revealed variations in biological activity. For example:Compound Name Structure Features Unique Aspects 5-Amino-2-methylpyrimidine-4,6-diol Methyl group instead of trifluoromethyl Less lipophilic; different biological activity 2-Amino-4,6-dihydroxypyrimidine Hydroxyl groups at different positions Potentially more polar; different reactivity 5-Iodo-6-(trifluoromethyl)pyrimidine-2,4-diol Iodine substituent instead of amino Increased reactivity due to iodine; different applications

This table illustrates how structural modifications can lead to diverse biological activities among pyrimidine derivatives.

Research Findings

Recent studies have highlighted the diverse biological activities of pyrimidine derivatives:

- Anticancer Activity : Some pyrimidines have demonstrated potent anticancer effects in various cell lines. For instance, compounds with electron-rich groups showed superior efficacy against cancer cells compared to standard treatments .

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized pyrimidines against several microbial strains (e.g., E. coli, S. aureus). The results indicated promising activity at varying concentrations .

Propiedades

IUPAC Name |

5-amino-4-hydroxy-2-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O2/c6-5(7,8)4-10-2(12)1(9)3(13)11-4/h9H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYACEGAQHWMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)C(F)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288233 | |

| Record name | 5-amino-2-(trifluoromethyl)pyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513-71-9 | |

| Record name | NSC54815 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-2-(trifluoromethyl)pyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.